biological activity of 5-Methyl-4-nitroisoxazole derivatives
biological activity of 5-Methyl-4-nitroisoxazole derivatives
An In-Depth Technical Guide to the Biological Activity of 5-Methyl-4-nitroisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The isoxazole nucleus is a prominent scaffold in medicinal chemistry, valued for its versatile biological activities. The introduction of a 5-methyl and a 4-nitro group onto this heterocyclic core creates a unique electronic and steric profile, giving rise to a class of compounds with significant therapeutic potential. This guide provides a comprehensive technical overview of 5-methyl-4-nitroisoxazole derivatives, synthesizing current knowledge on their synthesis, diverse biological activities, and underlying mechanisms of action. We delve into their demonstrated efficacy as antiparasitic, antibacterial, anticancer, and anti-inflammatory agents, supported by detailed structure-activity relationship (SAR) insights. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, offering both field-proven insights and detailed experimental protocols to guide future investigations.
The 5-Methyl-4-nitroisoxazole Core: A Privileged Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of bioactive molecules.[1] Its chemical stability and ability to participate in various non-covalent interactions make it an ideal framework for drug development. The specific substitution pattern of 5-methyl-4-nitroisoxazole confers distinct properties:
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The 5-Methyl Group: This group can influence the molecule's lipophilicity, metabolic stability, and steric interactions within biological targets. It often serves as a critical anchoring point or can be modified to explore structure-activity relationships.
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The 4-Nitro Group: This electron-withdrawing group is pivotal to the biological activity of many derivatives. It dramatically influences the electronic character of the isoxazole ring and is often a substrate for bioreductive activation, a key mechanistic pathway in antimicrobial and antiparasitic agents.[2][3] The reduction of the nitro group can lead to the formation of cytotoxic radical species, making it a "warhead" in targeted therapies.[4]
Synthetic Strategies for Isoxazole Derivatives
The construction of the 5-methyl-4-nitroisoxazole core and its derivatives can be achieved through several reliable synthetic routes. A prevalent method involves the [3+2] cycloaddition reaction, which efficiently forms the isoxazole ring.
Diagram 1: General Synthetic Pathway via [3+2] Cycloaddition
Caption: A common synthetic route to 4-nitroisoxazole derivatives.
Nitroisoxazole derivatives are known to possess a wide spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[5] The synthesis of 4-nitro-3-phenylisoxazole derivatives, for instance, has been successfully achieved by reacting dimethyl-(2-nitrovinyl)-amine with corresponding phenyloximes.[5] Another key precursor, 3,5-dimethyl-4-nitroisoxazole, is frequently used in the synthesis of more complex heterocyclic systems like phenylmethylene bis-isoxazolo[4,5-b]azepines.[6]
Spectrum of Biological Activities
The unique chemical nature of the 5-methyl-4-nitroisoxazole scaffold has led to the discovery of derivatives with a broad range of pharmacological effects.
Antiparasitic Activity
Derivatives of nitroisoxazole have shown significant promise against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.[4] The trypanocidal effect is strongly linked to the nitro group.
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Mechanism Insight: The primary mechanism involves the generation of oxidative stress within the parasite. The nitro group undergoes bioreduction, a process that consumes cellular reducing equivalents and produces reactive oxygen species (ROS) and other radical species. This surge in oxidative stress overwhelms the parasite's antioxidant defenses, leading to cellular damage and death.[4]
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SAR: Studies have shown that the presence of halogen (e.g., fluorine) or methoxy groups on substituents attached to the isoxazole ring can modulate this trypanocidal activity. These electron-attracting or -donating groups alter the physicochemical properties of the molecules, potentially enhancing their uptake or their interaction with parasitic nitroreductases.[4]
| Compound Type | Target Organism | Key Findings | Reference |
| (E)-5-(4-Fluorostyryl)-3-methyl-4-nitroisoxazole | Trypanosoma cruzi | Demonstrates significant trypanocidal effects, linked to ROS generation. | [4] |
| Halogen-substituted nitroisoxazoles | T. cruzi (epimastigotes) | Showed the highest activity in the series, surpassing non-halogenated analogs. | [4] |
| 5-Nitroindazole derivatives | T. cruzi & T. vaginalis | Exhibited interesting antichagasic and remarkable trichomonacidal activity. | [7][8] |
Antibacterial Activity
The antibacterial potential of nitroisoxazole derivatives has been primarily investigated against plant pathogens.
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Targeted Pathogens: A series of 4-nitro-3-phenylisoxazole derivatives were synthesized and evaluated against Xanthomonas oryzae (Xoo), Pseudomonas syringae (Psa), and Xanthomonas axonopodis (Xac).[5]
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Efficacy: Many of these compounds exhibited potent antibacterial activities, with EC50 values significantly better than the commercial agricultural bactericide, bismerthiazol.[5] This highlights their potential for development as novel crop protection agents.
Anticancer Activity
The broader class of isoxazole derivatives has gained considerable attention for its anticancer potential, acting through diverse mechanisms.[9] While research specifically on 5-methyl-4-nitroisoxazoles is emerging, related nitro-heterocycles provide a strong rationale for their investigation.
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Mechanisms of Action: Isoxazole-based compounds can induce cancer cell death through pathways such as apoptosis induction, inhibition of crucial enzymes like topoisomerase, or disruption of tubulin polymerization.[9]
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Hypoxia Targeting: The nitro group makes these compounds excellent candidates for targeting hypoxic tumors. Hypoxic cells, which are resistant to conventional radiation and chemotherapy, often overexpress nitroreductase enzymes.[10] These enzymes can selectively activate nitro-containing prodrugs within the low-oxygen tumor microenvironment, leading to targeted cell killing. N-alkyl-nitroimidazoles, for example, have shown considerable selectivity towards breast and lung tumor cell lines.[11]
Anti-inflammatory and Antioxidant Activity
A series of 3-methyl-4-nitro-5-(substituted styryl) isoxazoles has been synthesized and evaluated for anti-inflammatory and antioxidant properties.[12]
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Key Structural Features: The study revealed that compounds featuring sterically hindered phenolic groups (e.g., hydroxyl groups ortho to bulky substituents) on the styryl moiety exhibited good anti-inflammatory activity and superior antioxidant capabilities.[12]
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Mechanism Correlation: The antioxidant and radical-scavenging properties conferred by the phenolic moiety are believed to be directly relevant to the observed anti-inflammatory efficacy and low ulcerogenic potential.[12] In contrast, replacing the phenolic hydroxyl with a methoxy group substantially reduced both activities, underscoring the importance of the free hydroxyl for radical scavenging.[12]
| Substituent on Styryl Ring | Observed Activity | Rationale | Reference |
| 4-Hydroxy-3,5-di-tert-butyl | Good anti-inflammatory & antioxidant | Sterically hindered phenol is an excellent radical scavenger. | [12] |
| 4-Methoxy | Substantially lower activity | The absence of a free phenolic proton prevents radical scavenging. | [12] |
| 4-N,N-dimethyl | Moderate activity | N,N-dialkyl substitution provides some electron-donating character. | [12] |
| 4-Methyl / 4-Isopropyl | Insignificant activity | Simple alkyl groups lack significant antioxidant or anti-inflammatory contribution. | [12] |
Core Mechanisms of Action
The biological effects of 5-methyl-4-nitroisoxazole derivatives are underpinned by specific molecular mechanisms, with the nitro group often playing a central role.
Bioreductive Activation and Oxidative Stress
This is the predominant mechanism for antiparasitic and certain antimicrobial activities. It is a multi-step process that turns the relatively inert parent compound into a highly reactive cytotoxic agent.
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One-Electron Reduction: In the low-redox-potential environment of anaerobic or microaerophilic organisms (like T. cruzi), enzymes such as ferredoxin or nitroreductases transfer a single electron to the nitro group (-NO₂) of the isoxazole derivative.[2]
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Radical Anion Formation: This transfer creates a highly unstable nitroso radical anion (-NO₂·⁻).[4]
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Redox Cycling and ROS Generation: In the presence of oxygen, this radical anion can transfer its electron to O₂, regenerating the parent nitro compound and producing a superoxide radical (O₂·⁻). This "futile cycle" can rapidly generate large amounts of ROS, including superoxide, hydrogen peroxide (H₂O₂), and the highly damaging hydroxyl radical (·OH).
-
Formation of Reactive Nitrogen Species: Further reduction of the nitro group can lead to the formation of cytotoxic hydroxylamine intermediates and reactive nitrogen species (RNS).
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Cellular Damage: The generated ROS and RNS indiscriminately attack vital biomolecules, causing DNA strand breaks, protein denaturation, and lipid peroxidation, ultimately leading to parasite or bacterial cell death.[2]
Diagram 2: Mechanism of Bioreductive Activation
Caption: Bioreductive activation of a nitro-heterocycle leading to cellular damage.
Experimental Protocols: A Practical Guide
Reproducibility and methodological rigor are paramount in drug discovery. This section provides validated, step-by-step protocols for the synthesis and evaluation of these derivatives.
Synthesis of 3-methyl-4-nitro-5-(substituted styryl)isoxazoles
This protocol is adapted from methodologies used to create derivatives for anti-inflammatory screening.[12]
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Step 1: Preparation of the Isoxazole Core.
-
To a solution of 3,5-dimethyl-4-nitroisoxazole (1.0 eq) in a suitable solvent (e.g., methanol), add the desired substituted aromatic aldehyde (1.0 eq).
-
Add a catalytic amount of a basic catalyst, such as piperidine (0.1-0.2 eq).
-
-
Step 2: Reaction.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Step 3: Isolation.
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath.
-
The solid product that precipitates is collected by vacuum filtration.
-
-
Step 4: Purification.
-
Wash the collected solid with cold methanol or ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 3-methyl-4-nitro-5-(substituted styryl)isoxazole derivative.
-
-
Step 5: Characterization.
-
Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
-
In Vitro Antitrypanosomal Activity Assay (Epimastigote Lysis)
This protocol is based on screening methods for identifying compounds active against T. cruzi.[4]
-
Step 1: Parasite Culture.
-
Culture Trypanosoma cruzi epimastigotes in a liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.
-
Harvest parasites during the exponential growth phase for the assay.
-
-
Step 2: Assay Preparation.
-
Adjust the parasite concentration to 1 x 10⁶ parasites/mL in fresh LIT medium.
-
Prepare stock solutions of the test compounds (e.g., 5-methyl-4-nitroisoxazole derivatives) in dimethyl sulfoxide (DMSO). Make serial dilutions to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent toxicity.
-
-
Step 3: Incubation.
-
In a 96-well microplate, add 100 µL of the parasite suspension to each well.
-
Add 1 µL of the test compound dilutions to the respective wells. Include wells with parasites and DMSO only (negative control) and wells with a reference drug like Nifurtimox (positive control).
-
Incubate the plate at 28°C for 72 hours.
-
-
Step 4: Viability Assessment.
-
Add a viability reagent such as Resazurin (final concentration of 20 µg/mL) to each well and incubate for an additional 24 hours.
-
Measure the fluorescence (Excitation: 530 nm, Emission: 590 nm) or absorbance using a microplate reader.
-
-
Step 5: Data Analysis.
-
Calculate the percentage of parasite lysis for each compound concentration relative to the negative control.
-
Determine the 50% inhibitory concentration (IC₅₀) value by plotting the percentage of lysis against the log of the compound concentration and fitting the data to a dose-response curve.
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Conclusion and Future Perspectives
5-Methyl-4-nitroisoxazole derivatives represent a versatile and potent class of bioactive compounds. The central role of the nitro group in mediating antiparasitic and antibacterial effects through bioreductive activation is a well-established and exploitable mechanism. Furthermore, the scaffold's amenability to synthetic modification allows for the fine-tuning of its properties, as demonstrated by the development of derivatives with significant anti-inflammatory and antioxidant activities.
Future research should focus on:
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Expanding the Scope: Systematically exploring the anticancer potential, particularly as hypoxia-activated prodrugs.
-
Mechanism Elucidation: Investigating the specific enzymatic pathways (e.g., inhibition of COX/LOX enzymes) responsible for the anti-inflammatory effects.
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Pharmacokinetic Optimization: Improving the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to enhance their in vivo efficacy and safety profiles.
The foundational knowledge synthesized in this guide provides a robust platform for the rational design and development of the next generation of 5-methyl-4-nitroisoxazole-based therapeutics.
References
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- Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: System
- Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - NIH. (2022).
- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed. (2021).
- Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl) isoxazoles for antioxidant and anti-inflammatory activities - RJPBCS. (2010). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
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- Synthesis, in vitro and in vivo characterization of two novel 68Ga-labelled 5-nitroimidazole derivatives as potential agents for imaging hypoxia - PubMed. (2013).
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